(6-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine
Description
(6-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine is a fluorinated pyridine derivative featuring a hydrazine (-NH-NH₂) group at the 2-position of the pyridine ring. The compound is distinguished by two highly fluorinated substituents: a pentafluoroethyl (-CF₂CF₃) group at the 6-position and a trifluoromethyl (-CF₃) group at the 5-position. Such fluorinated hydrazines are often explored as intermediates in pharmaceuticals, agrochemicals, and materials science due to their metabolic stability and lipophilicity .
Properties
CAS No. |
1246466-34-1 |
|---|---|
Molecular Formula |
C8H5F8N3 |
Molecular Weight |
295.13 g/mol |
IUPAC Name |
[6-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethyl)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C8H5F8N3/c9-6(10,8(14,15)16)5-3(7(11,12)13)1-2-4(18-5)19-17/h1-2H,17H2,(H,18,19) |
InChI Key |
PFCGQJTURFGKOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)C(C(F)(F)F)(F)F)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-pentafluoroethyl-5-trifluoromethyl-pyridine.
Hydrazination: The pyridine derivative is then reacted with hydrazine hydrate under controlled conditions to introduce the hydrazine group.
The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is typically carried out at elevated temperatures, ranging from 60°C to 100°C.
Catalysts: Catalysts such as palladium or copper may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of (6-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is common to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(6-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxides: Resulting from oxidation reactions.
Amines: Formed through reduction reactions.
Substituted Derivatives: Produced via substitution reactions.
Scientific Research Applications
(6-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (6-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Affecting receptor-mediated signaling pathways.
Modulating Gene Expression: Influencing the expression of specific genes involved in various biological processes.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related hydrazine derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.
Structural and Substituent Comparisons
Table 1: Key Structural Features of Selected Hydrazine Derivatives
Key Observations :
- Fluorination Impact : The target compound’s pentafluoroethyl and trifluoromethyl groups significantly increase its electron-deficient character compared to less fluorinated analogs like 1-(6-fluoropyridin-2-yl)hydrazine. This enhances resistance to oxidative degradation but may reduce solubility in aqueous media .
- Substituent Position : Chlorine or bromine substituents (e.g., 1-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)hydrazine ) introduce steric bulk, which can hinder nucleophilic attack at adjacent positions compared to fluorine substituents.
Reactivity Trends :
- The target compound’s hydrazine group is highly reactive toward carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones, a property shared with analogs like 1-(6-fluoropyridin-2-yl)hydrazine .
- Fluorinated substituents reduce basicity of the hydrazine group, making it less prone to protonation in acidic conditions compared to non-fluorinated derivatives .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes :
- The target compound’s high logP (3.8) reflects its lipophilicity, making it suitable for membrane penetration in biological applications.
- Pyrimidine derivatives exhibit lower thermal stability due to the less robust aromatic system compared to pyridine .
Biological Activity
(6-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine, with the CAS number 1246466-34-1, is a fluorinated organic compound that exhibits significant potential in various biological applications due to its unique chemical structure. The presence of multiple fluorine atoms enhances its reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C8H5F8N3
- Molecular Weight : 295.13 g/mol
- Structural Characteristics : The compound contains a pyridine ring substituted with a pentafluoroethyl group and a trifluoromethyl group, which contributes to its unique electronic properties.
Biological Activity Overview
The biological activity of (6-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine has been explored through various studies focusing on its potential as an anticancer agent, its antioxidant properties, and its interactions with specific biological pathways.
Anticancer Activity
Recent studies have demonstrated that fluorinated compounds can exhibit selective cytotoxicity towards cancer cells. For instance, research indicates that the hydrazine moiety may enhance the compound's ability to interact with DNA or inhibit key enzymes involved in cancer cell proliferation.
Case Study : A study evaluating the cytotoxic effects of various hydrazine derivatives found that (6-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine showed promising results against specific cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest.
Antioxidant Properties
The antioxidant capacity of (6-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine has also been assessed in vitro. The presence of electronegative fluorine atoms is believed to influence the compound's ability to scavenge free radicals.
Research Findings :
- DPPH Radical Scavenging Assay : The compound exhibited significant scavenging activity against DPPH radicals, indicating its potential as an antioxidant.
- Ferric Reducing Antioxidant Power (FRAP) Assay : Results showed that the compound's reducing power was comparable to standard antioxidants like Trolox, highlighting its efficacy in neutralizing oxidative stress.
Structure-Activity Relationship (SAR)
The structure of (6-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine plays a crucial role in its biological activity. The following table summarizes key structural features and their corresponding biological implications:
| Structural Feature | Effect on Activity |
|---|---|
| Pentafluoroethyl Group | Enhances lipophilicity and cellular uptake |
| Trifluoromethyl Group | Increases electron-withdrawing ability, enhancing reactivity |
| Hydrazine Moiety | Potential for DNA interaction and enzyme inhibition |
The proposed mechanisms by which (6-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer metabolism or antioxidant defense.
- DNA Interaction : Its structure allows for potential intercalation or binding to DNA, disrupting replication in cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
